![molecular formula C17H13ClFN3O2S B2452738 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide CAS No. 896019-61-7](/img/structure/B2452738.png)
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide
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Description
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide is a useful research compound. Its molecular formula is C17H13ClFN3O2S and its molecular weight is 377.82. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a 1,3,4-oxadiazole moiety have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Derivatives of 1,3,4-oxadiazole have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
1,3,5-oxadiazole derivatives have been suggested as candidates for the development of novel antitubercular agents , indicating that this compound may have similar effects.
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and synthesized derivatives, supported by data tables and relevant research findings.
- Molecular Formula : C14H12ClN4OS
- Molecular Weight : 300.700 g/mol
- CAS Number : 89335-14-8
Biological Activity Overview
The compound exhibits a range of biological activities, primarily due to the presence of the oxadiazole moiety, which is known for its diverse pharmacological properties.
1. Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antibacterial properties. In a study evaluating various oxadiazole compounds, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis, with varying degrees of effectiveness against other strains such as Escherichia coli and Staphylococcus aureus .
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate |
Bacillus subtilis | Strong |
Escherichia coli | Weak |
Staphylococcus aureus | Moderate |
2. Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. The inhibition of AChE is crucial for therapeutic applications in diseases like Alzheimer's. In studies, several derivatives showed IC50 values indicating strong inhibitory effects .
Compound ID | IC50 Value (µM) | Enzyme Target |
---|---|---|
7l | 2.14 ± 0.003 | Acetylcholinesterase |
7m | 0.63 ± 0.001 | Acetylcholinesterase |
7n | Not Specified | Urease |
3. Antiviral Activity
Oxadiazoles have been noted for their antiviral properties against RNA viruses, suggesting that this compound may also possess similar effects . This opens avenues for further research into its efficacy against viral infections.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Proteins : Docking studies have shown that the compound interacts with amino acids in target proteins, which may inhibit their function.
- Bovine Serum Albumin (BSA) Binding : The binding affinity to BSA indicates potential pharmacokinetic advantages and bioavailability in therapeutic applications .
Case Studies
- Antimicrobial Efficacy : A study demonstrated the synthesis of various oxadiazole derivatives and their subsequent testing against multiple bacterial strains. The results highlighted that compounds with similar structures to this compound showed promising results in inhibiting bacterial growth .
- Enzyme Inhibition Studies : Another research effort focused on evaluating the inhibitory effects on AChE and urease across a series of synthesized compounds. The findings revealed that certain derivatives exhibited significant enzyme inhibition, suggesting a potential therapeutic role in managing conditions associated with these enzymes .
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2S/c18-14-4-2-1-3-13(14)16-21-22-17(24-16)20-15(23)9-10-25-12-7-5-11(19)6-8-12/h1-8H,9-10H2,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKUGFMLNNHRCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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